3-(Piperidin-4-ylmethyl)pyridine
Overview
Description
3-(Piperidin-4-ylmethyl)pyridine is an organic compound that belongs to the class of heterocyclic amines. It consists of a pyridine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary target of 3-(Piperidin-4-ylmethyl)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme that maintains balanced methylation levels at histone H3 lysine 4 (H3K4), playing crucial roles in gene expression regulation and cancer initiation .
Mode of Action
This compound interacts with LSD1 as a potent inhibitor . It exhibits high selectivity against related monoamine oxidase A and B . Enzyme kinetics and docking studies suggest that these compounds are competitive inhibitors against a dimethylated H3K4 substrate .
Biochemical Pathways
The compound affects the biochemical pathway involving LSD1 and histone H3 lysine 4 (H3K4). LSD1 is responsible for demethylating H3K4me1 and H3K4me2, thus counteracting the enzyme function of Mixed Lineage Leukemia (MLL), which can methylate H3K4 .
Pharmacokinetics
The compound’s potent inhibition of lsd1, with ki values as low as 29 nm, suggests a high degree of binding affinity .
Result of Action
The potent LSD1 inhibitors, such as this compound, can increase cellular H3K4 methylation . They strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while they have negligible effects on normal cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-piperidinemethanol with pyridine under specific conditions. Another method includes the use of cycloaddition reactions, such as the [4+2] cycloaddition of 1-azadienes with 2-carbon π-components . These reactions often require the presence of catalysts and specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, rhodium complexes for cycloaddition and hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3-(Piperidin-4-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with similar aromatic properties.
Piperidine: A six-membered ring containing one nitrogen atom, commonly found in pharmaceuticals.
Pyrrole: Another nitrogen-containing heterocycle, but with different electronic properties and reactivity.
Uniqueness
3-(Piperidin-4-ylmethyl)pyridine is unique due to its combined structural features of both pyridine and piperidine, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,9-10,12H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZYSWQNXOXYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148148-60-1 | |
Record name | 3-(piperidin-4-ylmethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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